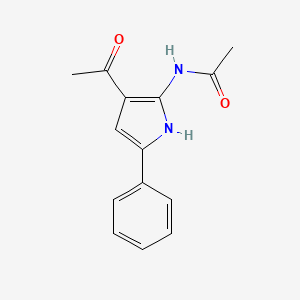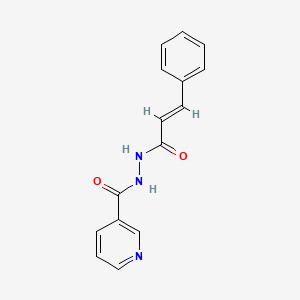![molecular formula C15H15NO3 B5683151 N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline](/img/structure/B5683151.png)
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline, also known as MDMA or ecstasy, is a synthetic psychoactive drug that alters mood and perception. MDMA is a member of the amphetamine family and is classified as a Schedule I controlled substance in the United States. MDMA is a popular recreational drug due to its euphoric and empathogenic effects. However, MDMA has also been studied for its potential therapeutic applications in treating post-traumatic stress disorder (PTSD) and other psychiatric disorders.
作用機序
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline acts primarily by increasing the release of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters play a key role in regulating mood, emotion, and cognition. N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline also binds to and activates serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors.
Biochemical and Physiological Effects:
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline has a number of biochemical and physiological effects, including increased heart rate and blood pressure, elevated body temperature, and dehydration. N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline also causes the release of oxytocin, a hormone associated with social bonding and trust. In addition, N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline can cause changes in brain activity, particularly in areas associated with emotion and memory.
実験室実験の利点と制限
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline has several advantages for use in lab experiments, including its ability to increase social behavior and facilitate social interaction. N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline has also been used in studies of the neurobiology of addiction and the effects of stress on the brain. However, there are also limitations to the use of N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline in lab experiments, including the potential for neurotoxicity and the risk of abuse.
将来の方向性
There are several future directions for research on N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline, including further studies of its therapeutic potential in treating PTSD and other psychiatric disorders. There is also a need for research on the long-term effects of N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline use, particularly in heavy users. In addition, there is growing interest in the development of non-toxic N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline analogues that could be used for therapeutic purposes without the risk of neurotoxicity. Finally, there is a need for research on the potential risks and benefits of using N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline in combination with other psychoactive substances.
合成法
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline is synthesized from safrole, a natural compound found in the oils of plants such as sassafras and nutmeg. The synthesis process involves several steps, including isomerization, reduction, and alkylation. The final product is a white crystalline powder that is typically sold in pill form.
科学的研究の応用
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline has been studied extensively for its potential therapeutic applications in treating PTSD and other psychiatric disorders. Studies have shown that N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline-assisted psychotherapy can significantly reduce symptoms of PTSD and improve overall well-being in patients. N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline has also been studied for its potential use in treating anxiety, depression, and addiction.
特性
IUPAC Name |
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-17-13-7-11(8-14-15(13)19-10-18-14)9-16-12-5-3-2-4-6-12/h2-8,16H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMGNBHPBKCNGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CNC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3,4-dimethylphenyl)[3-fluoro-4-(1-piperidinyl)phenyl]methanone](/img/structure/B5683070.png)


![N-({5-[(5-cyclopentyl-2-thienyl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)-2-methoxyacetamide](/img/structure/B5683079.png)

![N-(4-ethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5683084.png)
![2-benzyl-9-(tetrahydro-3-furanylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5683086.png)
![N'-[1-(4-isopropylphenyl)ethylidene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B5683096.png)
![N'-[(2-iodobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5683102.png)

![N-[(2-phenoxy-3-pyridinyl)methyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5683115.png)
![2,3,6-trimethyl-N-[2-(1,3-thiazol-4-yl)ethyl]-4-quinolinecarboxamide](/img/structure/B5683122.png)

![6-{[(3S*,4R*)-3-(dimethylamino)-4-isopropylpyrrolidin-1-yl]carbonyl}-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B5683141.png)